molecular formula C11H20Cl2N4 B1402700 Methyl-(2-methyl-6-piperidin-2-yl-pyrimidin-4-yl)-amine dihydrochloride CAS No. 1361115-02-7

Methyl-(2-methyl-6-piperidin-2-yl-pyrimidin-4-yl)-amine dihydrochloride

Cat. No. B1402700
M. Wt: 279.21 g/mol
InChI Key: VXFWQDVYYNEHOC-UHFFFAOYSA-N
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Description

Methyl-(2-methyl-6-piperidin-2-yl-pyrimidin-4-yl)-amine dihydrochloride (MPPD) is a novel piperidine-pyrimidine heterocyclic compound that has recently been studied for its potential applications in the field of biomedical research. It has been found to possess several interesting properties, including its ability to act as a prodrug and its ability to inhibit the enzyme 5-lipoxygenase.

Scientific Research Applications

Chemical Reactions and Synthesis

  • Reactivity with Amines: The reactivity of related pyrimidine compounds with primary amines, such as butyland benzylamine, piperidine, and morpholine, has been studied. These amines can open the 1,3,4-oxadiazole ring and substitute the methylthio group in the pyrimidine ring (Yakubkene & Vainilavichyus, 1998).

Biological Activities

  • Fungicidal and Insecticidal Activities

    Derivatives of pyrimidine, including those with piperidine substituents, displayed moderate to weak fungicidal and insecticidal activities (Chen & Shi, 2008).

  • Antibacterial Activity

    Piperidine-containing pyrimidine imines and thiazolidinones synthesized through microwave-assisted methods have shown antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).

  • Plant Growth Stimulation

    Some derivatives containing the pyrimidine fragment demonstrated a pronounced effect in stimulating plant growth (Pivazyan et al., 2019).

  • Antitumor Activity

    Compounds derived from 4-aminopiperidine, which may be structurally similar to methyl-(2-methyl-6-piperidin-2-yl-pyrimidin-4-yl)-amine dihydrochloride, showed antitumor activity in models of transplantable murine L1210 lymphocytic leukemia and B16 melanoma (Aldobaev, Mikhina, & Present, 2021).

  • Synthesis of Deoxycytidine Kinase Inhibitors

    A related compound, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, was synthesized as a key intermediate in the development of potent deoxycytidine kinase inhibitors (Zhang et al., 2009).

  • Antihypertensive Activity

    6-Arylpyrido[2,3-d]pyrimidin-7-amine derivatives, which share a structural similarity with the compound of interest, have been shown to have antihypertensive activity in spontaneously hypertensive rats (Bennett et al., 1981).

properties

IUPAC Name

N,2-dimethyl-6-piperidin-2-ylpyrimidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4.2ClH/c1-8-14-10(7-11(12-2)15-8)9-5-3-4-6-13-9;;/h7,9,13H,3-6H2,1-2H3,(H,12,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFWQDVYYNEHOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC)C2CCCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2-dimethyl-6-(piperidin-2-yl)pyrimidin-4-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl-(2-methyl-6-piperidin-2-yl-pyrimidin-4-yl)-amine dihydrochloride
Reactant of Route 2
Methyl-(2-methyl-6-piperidin-2-yl-pyrimidin-4-yl)-amine dihydrochloride
Reactant of Route 3
Methyl-(2-methyl-6-piperidin-2-yl-pyrimidin-4-yl)-amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl-(2-methyl-6-piperidin-2-yl-pyrimidin-4-yl)-amine dihydrochloride
Reactant of Route 5
Methyl-(2-methyl-6-piperidin-2-yl-pyrimidin-4-yl)-amine dihydrochloride
Reactant of Route 6
Methyl-(2-methyl-6-piperidin-2-yl-pyrimidin-4-yl)-amine dihydrochloride

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